molecular formula C21H36O2 B12683220 Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate CAS No. 83918-59-6

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate

Cat. No.: B12683220
CAS No.: 83918-59-6
M. Wt: 320.5 g/mol
InChI Key: SQOVKJOWVZUDDC-AGRJPVHOSA-N
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Description

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derived from (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid. This compound is a polyunsaturated fatty acid ester, characterized by its three cis double bonds at the 9th, 12th, and 15th positions. It is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the esterification of (9Z,12Z,15Z)-9,12,15-octadecatrienoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the esterification process. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate finds applications in several fields:

Mechanism of Action

The mechanism of action of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent acid and other derivatives. Its ester form enhances its solubility in organic solvents and its stability, making it more suitable for various industrial applications .

Properties

CAS No.

83918-59-6

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11-

InChI Key

SQOVKJOWVZUDDC-AGRJPVHOSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(C)C

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C

Origin of Product

United States

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